2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
Overview
Description
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone is a research chemical with the molecular formula C7H14BrClN2O and a molecular weight of 257.55 g/mol . It’s often used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromoethanone group attached to a 4-methylpiperazine ring . The exact structure can be represented by the SMILES notation: CN1CCN(CC1)C(=O)CBr.Cl .Scientific Research Applications
Chemical Protective Group : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been identified as an effective chemical protective group, showing stability without photolytic phenomena in both methanol and benzene solvents (Li Hong-xia, 2007).
Synthesis of Organic Compounds : A derivative, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, presents a novel synthetic approach for creating complex organic compounds, indicating potential for advancing synthetic methodologies (N. Mishriky & A. Moustafa, 2013).
Immunosuppressor and Immunostimulator Properties : Compounds including bromo-thiazolo derivatives have shown potent properties as immunosuppressors and immunostimulators. These findings are significant for potential applications in treating cancers and inflammatory diseases (H. Abdel‐Aziz et al., 2011).
Pharmaceuticals and Cosmetics Applications : Bromo chalcone derivatives with a 2-thiene ring have been synthesized and characterized, showing promise for use in pharmaceuticals and cosmetics (Yakup Budak & M. Ceylan, 2009).
Spectral Group Frequencies Study : Substituent effects on spectral group frequencies of 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones have been assessed using IR and NMR spectral data. This is valuable for understanding the chemical properties of these compounds (G. Thirunarayanan, 2013).
Pyrolysis Study : The pyrolysis of the new psychoactive substance bk-2C-B and its iodo analogue bk-2C-I has been studied, producing multiple products with unknown toxicity. This highlights the risks associated with the ingestion of such substances (Kelly B Texter et al., 2018).
Biocatalytic Synthesis : Lactobacillus curvatus N4 has been used for the enantiomerically pure synthesis of (R)-2-bromo-1-(naphthalen-2-yl)ethanol 2, offering a high yield and environmentally friendly approach for potential commercial applications (Volkan Taşdemir et al., 2020).
Selective Synthesis of Triazoles : Functionally substituted 1,2,3-triazoles can be selectively synthesized using optimal conditions for bromination of 1-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone, indicating potential applications in various chemical processes (T. V. Golobokova et al., 2020).
Psychoactive Effects Study : Bk-2C-B, a cathinone analogue, has been identified for its potential psychoactive effects. Its identity and synthesis methods were confirmed through analytical techniques, contributing to the understanding of such substances (J. Power et al., 2015).
Properties
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFTBFWJHPDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267594 | |
Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-15-5 | |
Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112257-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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